Validamycin H
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Description
Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.
Biological Activity
Validamycin H, a compound derived from the fermentation of Streptomyces hygroscopicus, is primarily recognized for its antifungal properties and its role as a trehalase inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, effects on various organisms, and relevant case studies.
Overview of this compound
This compound is part of a family of compounds known for their ability to inhibit trehalase, an enzyme critical for the hydrolysis of trehalose, a disaccharide involved in energy metabolism and stress responses in many organisms. By inhibiting trehalase, this compound disrupts normal metabolic processes, leading to significant physiological changes.
- Trehalase Inhibition : this compound acts as a competitive inhibitor of trehalase. This inhibition leads to the accumulation of trehalose within cells, which can disrupt normal cellular functions and energy metabolism.
- Chitin Synthesis Inhibition : The compound has been shown to affect chitin biosynthesis pathways by altering the expression of genes involved in these processes. This is particularly relevant in insects where chitin is a major component of the exoskeleton.
Research Findings
Recent studies have provided insights into the biological activity of this compound across different species:
Case Study: Bactrocera dorsalis
A study examined the effects of this compound on the invasive pest Bactrocera dorsalis. The results indicated that:
- Trehalose Accumulation : Injection with validamycin led to increased levels of trehalose and decreased glucose levels, suggesting effective inhibition of trehalase activity .
- Chitin Content Reduction : The treatment significantly downregulated chitin biosynthesis, impacting the growth and development of larvae .
- Gene Expression Alterations : Key genes involved in both trehalose metabolism and chitin synthesis were significantly regulated following validamycin injection, demonstrating its broad impact on metabolic pathways .
Table 1: Effects of this compound on Bactrocera dorsalis
Parameter | Control Group | This compound (5 µg) | This compound (10 µg) |
---|---|---|---|
Trehalose Level (µg/larvae) | 12 | 25 | 30 |
Glucose Level (µg/larvae) | 15 | 10 | 8 |
Chitin Content (µg/larvae) | 5 | 3 | 2 |
Mortality Rate (%) | 5 | 20 | 35 |
Additional Findings
Other studies have highlighted the compound's efficacy against various fungal pathogens:
- Inhibition of Glycometabolism : this compound has been shown to inhibit glycometabolism in Spodoptera litura, leading to reduced glucose and chitin levels while increasing trehalose content .
- Synergistic Effects : Research indicates that combining this compound with other biocontrol agents enhances its efficacy against pathogens like T. asperellum GDFS1009, improving overall pathogen control strategies .
Properties
IUPAC Name |
2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHOQRBXQDUST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926921 |
Source
|
Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-72-5, 130812-69-0 |
Source
|
Record name | Validamycin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Validamycin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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